molecular formula C2H6N6 B2447294 3-Hydrazino-4H-1,2,4-triazol-4-amine CAS No. 6421-06-3

3-Hydrazino-4H-1,2,4-triazol-4-amine

Cat. No.: B2447294
CAS No.: 6421-06-3
M. Wt: 114.112
InChI Key: ZJJADRZINPLZGS-UHFFFAOYSA-N
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Description

3-Hydrazino-4H-1,2,4-triazol-4-amine is a nitrogen-rich heterocyclic compound that belongs to the triazole family This compound is known for its unique chemical structure, which includes a triazole ring with hydrazino and amino substituents

Mechanism of Action

Target of Action

1,2,4-triazoles, a class of compounds to which this molecule belongs, are known to possess a wide range of biological activities such as anti-fungal , anticancer , antiviral , anti-bacterial , and anti-inflammatory properties. These activities suggest that the compound may interact with a variety of biological targets.

Mode of Action

It’s known that the reaction of this compound may undergo nucleophilic attack of amidines on isocyanates and copper promoted intramolecular n–n oxidative coupling . This suggests that the compound could interact with its targets through similar mechanisms, leading to changes in the target’s function.

Biochemical Pathways

Given the wide range of biological activities associated with 1,2,4-triazoles , it’s plausible that this compound could affect multiple pathways, leading to downstream effects that contribute to its overall biological activity.

Pharmacokinetics

It’s known that the compound is soluble in h2o and polar organic solvents , which could influence its absorption and distribution in the body

Result of Action

Based on the known biological activities of 1,2,4-triazoles , it’s plausible that this compound could induce a variety of effects at the molecular and cellular levels, depending on the specific targets and pathways it interacts with.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, 3-Hydrazino-4H-1,2,4-triazol-4-amine is known to be stable under ordinary conditions, but it’s hygroscopic , meaning it absorbs moisture from the environment, which could potentially affect its stability and efficacy. Furthermore, it’s known that the compound irritates the eyes, respiratory system, and skin , suggesting that its action could be influenced by the physiological environment it’s introduced to.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydrazino-4H-1,2,4-triazol-4-amine typically involves the reaction of hydrazine with 4-amino-1,2,4-triazole. One common method includes the use of hydrazine hydrate and 4-amino-1,2,4-triazole in a solvent such as ethanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the desired product, which is then isolated and purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-Hydrazino-4H-1,2,4-triazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: The amino and hydrazino groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted triazoles, hydrazides, and other nitrogen-containing heterocycles .

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-3-hydrazino-1,2,4-triazol-5-thiol
  • 3-Amino-1,2,4-triazole
  • 3,6-Diamino-1H-1,2,4-triazolo[4,3-b][1,2,4]triazole

Uniqueness

3-Hydrazino-4H-1,2,4-triazol-4-amine is unique due to its specific substitution pattern on the triazole ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-hydrazinyl-1,2,4-triazol-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H6N6/c3-6-2-7-5-1-8(2)4/h1H,3-4H2,(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJJADRZINPLZGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN=C(N1N)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6N6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80982754
Record name 5-Hydrazinylidene-1,5-dihydro-4H-1,2,4-triazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80982754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6421-06-3
Record name 5-Hydrazinylidene-1,5-dihydro-4H-1,2,4-triazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80982754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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